N-Boc-3-azido-L-alanine is a modified amino acid with significant interest in biochemical research and synthetic chemistry. It is characterized by the presence of an azido group at the 3-position of the alanine backbone, alongside a tert-butoxycarbonyl protecting group on the amino group. The compound has the molecular formula C₈H₁₄N₄O₄ and a molecular weight of approximately 230.22 g/mol. Its IUPAC name is (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, and its structure can be represented by the SMILES notation: CC(C)(C)OC(=O)NC@@HC(=O)O .
Several methods exist for synthesizing N-Boc-3-azido-L-alanine:
N-Boc-3-azido-L-alanine finds applications in:
Interaction studies involving N-Boc-3-azido-L-alanine often focus on its role in protein labeling and tracking within biological systems. By incorporating this compound into proteins, researchers can utilize techniques such as mass spectrometry or fluorescence microscopy to investigate protein interactions and localizations. These studies are crucial for understanding cellular mechanisms and developing targeted therapies .
Several compounds share structural similarities with N-Boc-3-azido-L-alanine, each possessing unique characteristics:
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 3-Azido-L-alanine | Azido group at position 3 | Lacks the N-Boc protection; more reactive |
| N-Boc-4-azido-L-alanine | Azido group at position 4 | Different spatial arrangement affects reactivity |
| N-Boc-Azido-D-alanine | D-isomer of alanine with azido modification | Potentially different biological activity |
| Azido-homoalanine | Azido modification at a different position | Used as a methionine analogue |
N-Boc-3-azido-L-alanine stands out due to its specific positioning of the azide group and the protective N-Boc group, which enhances its stability and versatility in synthetic applications compared to other azido-modified amino acids .